molecular formula C20H22N2O4S2 B2789712 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran CAS No. 314042-00-7

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran

Cat. No.: B2789712
CAS No.: 314042-00-7
M. Wt: 418.53
InChI Key: JDASTVRHVYWPRX-UHFFFAOYSA-N
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Description

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran is a complex organic compound that belongs to the class of thienopyran derivatives

Preparation Methods

The synthesis of 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, benzoyl isothiocyanate, and other reagents in the presence of a base or catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, which may have different biological activities and properties.

Scientific Research Applications

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2- (N'-Benzoyltioureido) -3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4h-Thieno [2,3-C] Pyran can be compared with other thienopyran derivatives and similar compounds:

Biological Activity

The compound 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran is a derivative of thieno[2,3-c]pyran, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thieno[2,3-c]pyran derivatives. For instance, compounds similar to 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran have shown significant activity against various bacterial strains. A recent study indicated that thienopyran derivatives exhibited zones of inhibition comparable to standard antibiotics such as ciprofloxacin and chloramphenicol against Streptococcus pyogenes and Escherichia coli .

CompoundZone of Inhibition (mm)Standard Comparison
2-(N'-Benzoyltioureido)...19.4Chloramphenicol (20)
Similar Thieno Derivative18.0Ciprofloxacin (18)

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. For example, derivatives have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Standard Drug IC50 (µM)
A54929.7740.54
HeLa18.0025.00

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against phosphodiesterase IV (PDE4), which is crucial in various inflammatory diseases. The thieno[2,3-c]pyran derivatives showed promising results with significant inhibition rates compared to control substances .

EnzymeInhibition (%)Standard Comparison
PDE475Standard Inhibitor (70)

The biological activity of 2-(N'-Benzoyltioureido)-3-Ethoxycarbonyl-5,5-Dimethyl-5,7-Dihydro-4H-Thieno[2,3-C]Pyran is attributed to its ability to interact with specific biological targets. For instance, it acts as a competitive inhibitor for nucleotide binding in GTPases like Rab7, which plays a role in intracellular trafficking and signal transduction . This interaction may disrupt cellular processes in pathogens or cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thienopyran derivatives against Candida albicans, revealing that certain modifications enhance antifungal potency.
  • Cytotoxicity in Cancer Models : Research on the cytotoxic effects of thienopyran compounds on A549 and HeLa cells demonstrated that modifications at the benzoyl group significantly increased anticancer activity.

Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-25-18(24)15-13-10-20(2,3)26-11-14(13)28-17(15)22-19(27)21-16(23)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDASTVRHVYWPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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